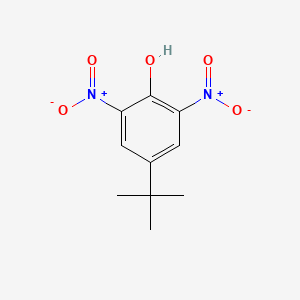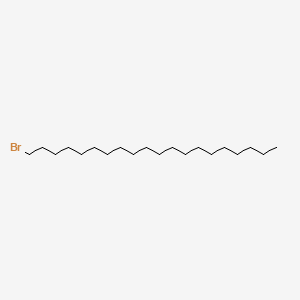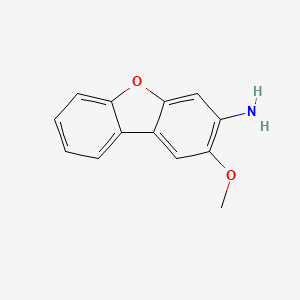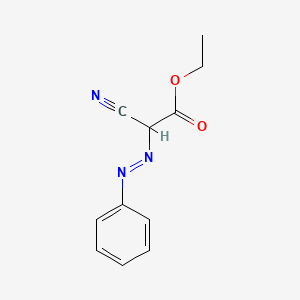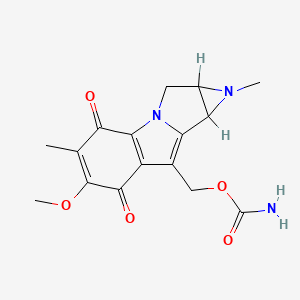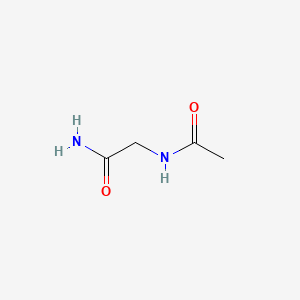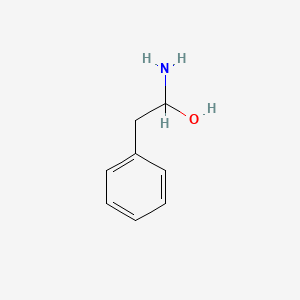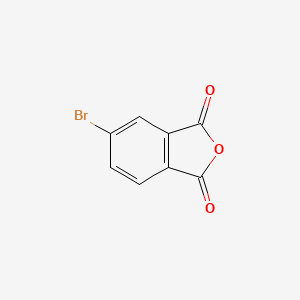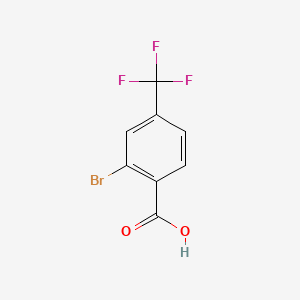
N-(シクロプロピルカルボニル)グリシン
説明
Glycine, N-(cyclopropylcarbonyl)- is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-(cyclopropylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(cyclopropylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ラジカル光重合の共開始剤
“N-(シクロプロピルカルボニル)グリシン”誘導体は、カンファーキノン存在下でラジカル光重合の有効な共開始剤であることが判明した . これらの誘導体は、光重合を開始する際に、N-フェニルグリシン(NPG)と競合したり、N-フェニルグリシン(NPG)よりも良好に機能したりすることができる . この用途は、バイオハイドロゲルの調製において特に有用である .
機械化学合成
この化合物は、室温で圧縮およびせん断下での機械化学合成で使用されている . このプロセスは、量子ベースの分子動力学(QMD)と回転ダイヤモンドアンビルセル(RDAC)実験に基づくシミュレーション設計を用いて予測される . この用途は、生命の起源における重要な前生物学的段階と考えられているポリペプチドの形成において重要である .
バイオハイドロゲルの調製
カンファーキノン(CQ)と組み合わせた“N-(シクロプロピルカルボニル)グリシン”の誘導体は、他のモノマーの光重合を効率的に開始することができ、これは幅広い基質適合性を示しており、バイオハイドロゲルの調製における潜在的な用途を有する強力な共開始剤のクラスである .
ポリペプチド形成への前生物学的経路
グリシンの機械的圧縮せん断は、ポリペプチドを形成する可能性のある前生物学的経路である . この用途は、初期の前生物学的シナリオにおける基本的なポリペプチドおよびタンパク質合成の理解において重要である .
作用機序
Target of Action
Glycine, N-(cyclopropylcarbonyl)-, also known as cyclopropylcarbonyl glycine, is a modified amino acid. The primary targets of this compound are likely to be similar to those of glycine, which is the simplest and smallest of amino acids . Glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . It has anti-inflammatory, cytoprotective, and immunomodulatory properties .
Mode of Action
It has been demonstrated that glycine is incorporated into the nucleotide-activated peptidoglycan precursors . Glycine can replace L-alanine in position 1 and D-alanine residues in positions 4 and 5 of the peptide subunit .
Biochemical Pathways
The reductive glycine pathway (rGlyP) has emerged as a promising pathway for the assimilation of formate and other sustainable C1-feedstocks for future biotechnology .
Pharmacokinetics
The pharmacokinetics of administered glycine in the brain has been evaluated . Oral administration of 2 g/kg of glycine significantly elevated the CSF glycine concentration above the ED50 value for NMDA receptors . The glycine levels in CSF were 100 times lower than those in plasma . Glycine levels were elevated in brain tissue, but with a slower time-course than in CSF . Glycine uptake in brain tissue increased in a dose-dependent manner .
Result of Action
The putative antispastic activity of supplemental glycine could be mediated by glycine’s binding to strychnine-sensitive binding sites in the spinal cord . This would result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission .
Action Environment
It is suggested that similar glycine derivatives with closed carboxyl groups could compete or even work better than NPG in initiating photopolymerization in the presence of camphorquinone .
生化学分析
Biochemical Properties
Glycine, N-(cyclopropylcarbonyl)- participates in biochemical reactions by interacting with several enzymes and proteins. One of the key interactions involves glycine decarboxylase, an enzyme that catalyzes the decarboxylation of glycine. This interaction is crucial for the glycine cleavage system, which is involved in the metabolism of glycine and the production of one-carbon units . Additionally, Glycine, N-(cyclopropylcarbonyl)- interacts with serine hydroxymethyltransferase, an enzyme that converts serine to glycine and vice versa . These interactions highlight the compound’s role in amino acid metabolism and its potential impact on cellular functions.
Cellular Effects
Glycine, N-(cyclopropylcarbonyl)- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the glycine cleavage system, which plays a central role in cellular metabolism by regulating the levels of glycine and serine . This regulation impacts cell signaling pathways and gene expression, leading to changes in cellular functions. For instance, alterations in glycine and serine levels can affect the synthesis of nucleotides and other biomolecules, thereby influencing cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of Glycine, N-(cyclopropylcarbonyl)- involves its binding interactions with key enzymes and proteins. The compound binds to glycine decarboxylase, inhibiting its activity and thereby affecting the glycine cleavage system . This inhibition leads to changes in the levels of glycine and serine, which in turn impact various metabolic pathways. Additionally, Glycine, N-(cyclopropylcarbonyl)- can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a modulator of cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycine, N-(cyclopropylcarbonyl)- have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that Glycine, N-(cyclopropylcarbonyl)- can have sustained effects on cellular functions, including alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of Glycine, N-(cyclopropylcarbonyl)- vary with different dosages in animal models. At low doses, the compound has been shown to modulate metabolic pathways without causing significant toxicity . At higher doses, Glycine, N-(cyclopropylcarbonyl)- can induce adverse effects, including disruptions in cellular metabolism and toxicity . These dosage-dependent effects underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Glycine, N-(cyclopropylcarbonyl)- is involved in several metabolic pathways, including the glycine cleavage system and the serine-glycine interconversion pathway . The compound interacts with enzymes such as glycine decarboxylase and serine hydroxymethyltransferase, influencing the levels of glycine and serine . These interactions can affect metabolic flux and the production of one-carbon units, which are essential for nucleotide synthesis and other cellular processes .
Transport and Distribution
Within cells and tissues, Glycine, N-(cyclopropylcarbonyl)- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The transport and distribution of Glycine, N-(cyclopropylcarbonyl)- are crucial for its efficacy and potential therapeutic applications.
Subcellular Localization
Glycine, N-(cyclopropylcarbonyl)- exhibits specific subcellular localization, which can influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Glycine, N-(cyclopropylcarbonyl)- can interact with its target enzymes and proteins, thereby modulating cellular functions and metabolic pathways .
特性
IUPAC Name |
2-(cyclopropanecarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214782 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64513-70-8 | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(cyclopropylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding Glycine, N-(cyclopropylcarbonyl)- in sawdust degraded by Serratia marcescens and a combination of Serratia marcescens and Aspergillus niger?
A1: The study by Ibor et al. [] identified Glycine, N-(cyclopropylcarbonyl)- as one of the compounds produced during the microbial degradation of sawdust. While the specific role and properties of Glycine, N-(cyclopropylcarbonyl)- in this context aren't explored in detail, its presence contributes to our understanding of the complex metabolic processes employed by these microbes. Further research is needed to elucidate the potential applications and implications of this compound in the context of sawdust biodegradation, such as its potential role as a signaling molecule, a metabolic intermediate, or a byproduct with unique properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


